molecular formula C5H5NOS B1296927 4-Methylthiazole-5-carboxaldehyde CAS No. 82294-70-0

4-Methylthiazole-5-carboxaldehyde

Cat. No. B1296927
CAS RN: 82294-70-0
M. Wt: 127.17 g/mol
InChI Key: JJVIEMFQPALZOZ-UHFFFAOYSA-N
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Description

4-Methylthiazole-5-carboxaldehyde is a pharmaceutical intermediate . It has a molecular weight of 127.16 and a molecular formula of C5H5NOS .


Molecular Structure Analysis

The molecular structure of 4-Methylthiazole-5-carboxaldehyde is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

4-Methylthiazole-5-carboxaldehyde is a solid at 20°C. It has a melting point of 74-78°C and a boiling point of 118°C/21mmHg . It is slightly soluble in water .

Scientific Research Applications

Synthesis Methods and Intermediate Applications

  • Synthesis of Triazole Derivatives : The synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxaldehyde involves the use of ethyl formate and butyllithium, highlighting 4-Methylthiazole-5-carboxaldehyde as an important intermediate in the synthesis of various drugs. This method emphasizes ease of material availability, high stereoselectivity, and good overall yield (Liu et al., 2015).

  • Preparation of Ferrocenyl–Thiazoleacylhydrazones : 4-Methylthiazole-5-carbohydrazide, derived from 4-Methylthiazole-5-carboxaldehyde, is used in the synthesis of ferrocenyl–thiazoleacyl hydrazones. These compounds have been tested for anti-Human Immunodeficiency Virus Type 1 Reverse Transcriptase and antibacterial bioactivities, showcasing the potential of 4-Methylthiazole-5-carboxaldehyde derivatives in bioactive compound development (Zhang, 2008).

  • Synthesis of 1,4-Dihydropyridine Derivatives : 4-Methylthiazole-5-carboxaldehyde is employed in synthesizing 4-[2-methyl (or aryl) thiazole-4-yl]-2,6-dimethyl-3,5-diacetyl 1,4-dihydropyridines, indicating its utility in creating complex molecular structures useful in various chemical applications (Bazargan et al., 2009).

  • Novel Imidazol-2-yl Derivatives Synthesis : A study reports the synthesis of novel derivatives of 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole, showcasing the adaptability of 4-Methylthiazole-5-carboxaldehyde in forming diverse chemical structures (Nimbalkar et al., 2018).

Structural and Photophysical Studies

  • Photophysical Properties Study : Research on 5-N-Arylamino-4-methylthiazoles, synthesized from 4-Methylthiazole, explores their photophysical properties. This study is crucial in understanding the electron-accepting behavior and fluorescence characteristics of thiazole derivatives, which can have applications in material science and photonics (Murai et al., 2017).

  • Corrosion Inhibition Study : A derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, has been studied for its efficiency in inhibiting corrosion of mild steel in acidic media. This research highlights the potential application of thiazole derivatives in corrosion protection, which is vital in industrial maintenance and material longevity (Lagrenée et al., 2002).

Safety And Hazards

4-Methylthiazole-5-carboxaldehyde is classified as a skin irritant and can cause serious eye damage. It may also cause respiratory irritation. Safety measures include wearing protective gloves, eye protection, and face protection. It should be handled in a well-ventilated area .

properties

IUPAC Name

4-methyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4-5(2-7)8-3-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVIEMFQPALZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342386
Record name 4-Methyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylthiazole-5-carboxaldehyde

CAS RN

82294-70-0
Record name 4-Methyl-5-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82294-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
H Liang, K Chai, F Shen, H He, G He, C Chen… - Microporous and …, 2023 - Elsevier
… mesoporous silica, denoted as MTCI-SBA-15, was fabricated via grafting amino groups onto SBA-15 which was followed by Schiff condensation with 4-methylthiazole-5-carboxaldehyde…
Number of citations: 2 www.sciencedirect.com
L Li, X Li, S Wan, Z Liu, Y Zhang, Q Kong… - Journal of Thermal …, 2023 - Springer
… The aldehyde group in 4-methylthiazole-5-carboxaldehyde is highly reactive, and the S and … was successfully synthesized using 4-methylthiazole-5-carboxaldehyde, sulfanilic acid and …
Number of citations: 0 link.springer.com
Y Shan, M Lai, R Li, Z Wu… - Asian Journal of Organic …, 2017 - Wiley Online Library
… the reaction conditions when pyrazine N-oxide, 2,3-dichloropyrazine N-oxide, 4-methyl-5-hydroxyethylthiazole, 5-ethoxy-4-methyloxazole and 4-Methylthiazole-5-carboxaldehyde were …
Number of citations: 14 onlinelibrary.wiley.com
PS Umabharathi, S Karpagam - ACS omega, 2022 - ACS Publications
… Synthesis of thiazole-formulated azomethine AM1 was synthesized by the condensation reaction of 3,5-dimethyl aniline and 4-methylthiazole-5-carboxaldehyde in methanol under …
Number of citations: 6 pubs.acs.org
M Selvi, S Devaraju, MR Vengatesan… - Journal of Applied …, 2019 - Wiley Online Library
… diamines (BATP and BAMTP) were synthesized by cyclization with p-nitroactophenone and respective aldehydes (thiophene-2-aldehyde or 4-methylthiazole-5-carboxaldehyde) in the …
Number of citations: 7 onlinelibrary.wiley.com
S Majumder, S Ghosh, P Pyne, A Ghosh… - The Chemical …, 2022 - Wiley Online Library
… However, 2,3-dichloropyrazine N-oxide, pyrazine N-oxide, 4-methylthiazole-5-carboxaldehyde, 4-methyl-5-hydroxyethylthiazole and 5-ethoxy-4-methyloxazole failed to generate the …
Number of citations: 1 onlinelibrary.wiley.com
M Ospanov, SP Sulochana, JJ Paris, JM Rimoldi… - Molecules, 2022 - mdpi.com
… Starting material 4-methylthiazole-5-carboxaldehyde (122.0 mg, 0.957 mmol) was used and the reaction mixture was stirred under nitrogen gas overnight for 15 h. Extraction was …
Number of citations: 2 www.mdpi.com
K Godugu, TR Gundala, R Bodapati… - New Journal of …, 2020 - pubs.rsc.org
… Interestingly, substituted hetero-aromatic aldehydes like 4-methylthiazole-5-carboxaldehyde (1v), 2-aminonicotinaldehyde (1w) and 2-chloro-8-methylquinoline-3-carbaldehyde (1x) …
Number of citations: 12 pubs.rsc.org
H Meier, R Petermann - Helvetica chimica acta, 2004 - Wiley Online Library
… 2-(Dibutylamino)-4-methylthiazole-5-carboxaldehyde (6a). To a soln. of 4a (16.0 g, 70.6 mmol) in DMF (61.3 g, 840 mmol), POCl3 (10.8 g, 70.0 mmol) was slowly added. …
Number of citations: 26 onlinelibrary.wiley.com
R Barth, WR Roush - Organic letters, 2010 - ACS Publications
… Various aromatic aldehydes were excellent substrates: aldol-elimination reactions of benzaldehyde, 2-furaldehyde, 4-methylthiazole-5-carboxaldehyde, and 3-pyridinecarboxaldehyde …
Number of citations: 19 pubs.acs.org

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